[2-(Phenylsulfanyl)phenyl]methanol
Descripción
Propiedades
IUPAC Name |
(2-phenylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNSZRGWUMNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506758 | |
| Record name | [2-(Phenylsulfanyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-14-6 | |
| Record name | [2-(Phenylsulfanyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylsulfanyl Phenyl Methanol and Analogues
Established Synthetic Pathways for the Thioether Moiety in Substituted Benzyl (B1604629) Alcohols
The synthesis of molecules like [2-(Phenylsulfanyl)phenyl]methanol relies on two key transformations: the formation of the carbon-sulfur bond to create the thioether moiety and the introduction or modification of the functional group that will become the hydroxyl group.
Carbon-Sulfur Bond Formation Strategies
The creation of the C-S bond in diaryl thioethers can be achieved through several established methods, including coupling reactions and nucleophilic aromatic substitution.
Coupling Reactions: A prevalent strategy involves the palladium- or copper-catalyzed cross-coupling of an aryl halide with a thiol. For the synthesis of a precursor to this compound, this could involve the reaction of 2-halobenzyl alcohol or a protected derivative with thiophenol. While direct coupling on the benzyl alcohol can be challenging due to potential catalyst inhibition by the hydroxyl group, using a protected alcohol or a precursor like a 2-halobenzaldehyde is a common approach.
Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by electron-withdrawing groups, direct nucleophilic substitution of a halide or other suitable leaving group by a thiolate is a viable route. For instance, the reaction of 2-fluorobenzaldehyde with sodium thiophenolate can yield 2-(phenylsulfanyl)benzaldehyde, which can then be reduced to the target alcohol. One documented example involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO, which proceeds in high yield to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde mdpi.com. This demonstrates the feasibility of SNAr for creating the thioether linkage in a benzaldehyde precursor.
A general representation of the SNAr approach is shown below:
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Fluorobenzaldehyde | Thiophenol/Base | Polar aprotic solvent (e.g., DMF, DMSO) | 2-(Phenylsulfanyl)benzaldehyde | Good to excellent |
Introduction of the Hydroxyl Group
Once the thioether moiety is in place on an aromatic ring bearing a suitable functional group, the hydroxymethyl group can be introduced. The most common methods involve the reduction of aldehydes, ketones, or carboxylic acids.
Reduction of Aldehydes/Ketones: The reduction of a 2-(phenylsulfanyl)benzaldehyde is a straightforward and high-yielding method to obtain this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reductions are typically performed in alcoholic or ethereal solvents at mild temperatures. A patent describes a similar reduction of 4-bromo-4-fluoro-2-hydroxymethyl-benzophenone to the corresponding diaryl-methanol using potassium borohydride in a mixture of tetrahydrofuran and ethanol, achieving a yield of 79.4% google.com.
Reduction of Carboxylic Acids: An alternative route involves the reduction of 2-(phenylsulfanyl)benzoic acid. This transformation requires a more powerful reducing agent than what is typically used for aldehydes or ketones. Borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS), are effective for this purpose. A documented procedure for the analogous reduction of 2-phenoxybenzoic acid to 2-phenoxybenzyl alcohol utilizes borane-dimethyl sulfide in THF, resulting in the desired product prepchem.com.
Below is a table summarizing common reduction methods:
| Starting Material | Reducing Agent | Solvent | Product | Typical Yield |
|---|---|---|---|---|
| 2-(Phenylsulfanyl)benzaldehyde | Sodium Borohydride (NaBH4) | Methanol or Ethanol | This compound | High (>90%) |
| 2-(Phenylsulfanyl)benzoic acid | Borane-Dimethyl Sulfide (BMS) | Tetrahydrofuran (THF) | This compound | Good to excellent |
Advanced Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry has seen the development of sophisticated catalytic systems that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition metals, particularly palladium and copper, are at the forefront of C-S bond formation. These catalysts enable the coupling of a wide range of substrates under relatively mild conditions. For the synthesis of this compound precursors, a palladium-catalyzed reaction between 2-bromobenzaldehyde (B122850) and thiophenol, or a copper-catalyzed Ullmann-type coupling between 2-iodobenzaldehyde and thiophenol, are highly effective strategies. These reactions typically employ a phosphine or other suitable ligand to stabilize the metal center and facilitate the catalytic cycle. A green chemistry approach has been reported for the synthesis of benzyl phenyl sulfide derivatives from thioanisoles and benzyl alcohols using a dual-functional ionic liquid, which acts as a catalyst nih.gov.
Chemo- and Regioselective Functionalization Techniques
Achieving the desired substitution pattern, particularly the ortho relationship between the phenylsulfanyl and hydroxymethyl groups, requires a high degree of regioselectivity. Directed metalation is a powerful tool in this regard. For example, the hydroxyl group of benzyl alcohol can direct an ortho-lithiation, followed by quenching with a sulfur electrophile like diphenyl disulfide to introduce the phenylsulfanyl group at the desired position. However, this approach can be complicated by the acidity of the benzylic protons. A more common strategy is to use a directing group that can be later converted to the hydroxymethyl group. For instance, a carboxylic acid or an amide group can direct ortho-metalation, followed by reaction with a sulfur electrophile and subsequent reduction to the benzyl alcohol.
Novel Synthetic Route Development for this compound
Research into new synthetic methods continues to provide more efficient and environmentally benign pathways. One innovative approach involves the 1,6-conjugate addition of thiols to p-quinone methides, catalyzed by a simple organic base like DABCO, to produce diarylmethyl thioethers nih.govresearchgate.net. While this method does not directly yield the ortho-substituted pattern of this compound, it represents a novel strategy for C-S bond formation that could potentially be adapted.
Another emerging area is the use of photochemical organocatalysis, which allows for the synthesis of thioethers from aryl chlorides and alcohols under mild, thiol-free conditions nih.gov. This method utilizes an indole thiolate organocatalyst that, upon photoexcitation, can activate aryl chlorides for subsequent reaction with a sulfur source and an alcohol. The development of such methods holds promise for future syntheses of this compound and its analogues with improved sustainability.
Exploration of Dephenylsulfonylation Methodologies
The term "dephenylsulfonylation" in the context of synthesizing this compound is not a standard or commonly referenced reaction in chemical literature. It is likely a misnomer for desulfonylation, which typically involves the reductive cleavage of a carbon-sulfur bond in a sulfone (R-SO₂-R'). These reactions generally lead to the replacement of the sulfonyl group with a hydrogen atom or the formation of a carbon-carbon double bond, rather than the direct formation of an alcohol.
Desulfonylation reactions are valuable in organic synthesis for removing a sulfonyl group that has served as an activating group or a synthetic handle. Common reagents for reductive desulfonylation include metal amalgams (like sodium amalgam), tin hydrides, and transition metal catalysts. For instance, β-hydroxy sulfones can undergo reductive elimination to form alkenes in what is known as the Julia olefination.
However, the direct conversion of a sulfonyl-containing precursor to this compound via a single "dephenylsulfonylation" step is not a conventional synthetic strategy. A more plausible multi-step approach could hypothetically involve the cleavage of a sulfonyl group to a transient intermediate that is then converted to the alcohol, but direct reduction of a carbonyl or carboxyl group is a more straightforward and efficient pathway.
Stereoselective and Enantioselective Synthesis (if applicable to derivatives)
While this compound itself is achiral, its derivatives, where the methylene group is substituted, can be chiral. The stereoselective and enantioselective synthesis of such chiral diarylmethanol analogues is of significant interest, particularly in medicinal chemistry.
Several strategies can be employed to achieve high levels of stereocontrol:
Enantioselective Reduction of Prochiral Ketones: A common approach is the asymmetric reduction of a corresponding prochiral diaryl ketone. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through catalytic hydrogenation with a chiral catalyst.
Catalytic Asymmetric Arylation: The enantioselective addition of an aryl nucleophile to an aldehyde is another powerful method. For instance, the addition of a phenyl group to a substituted 2-(phenylsulfanyl)benzaldehyde can be catalyzed by a chiral ligand-metal complex to yield an enantioenriched secondary alcohol.
Biocatalysis: Enzymes, such as ketoreductases, can exhibit high enantioselectivity in the reduction of prochiral ketones to chiral alcohols. This approach offers mild reaction conditions and high stereospecificity.
The choice of method depends on the specific structure of the desired chiral derivative and the availability of suitable catalysts or reagents.
Reaction Optimization and Process Scale-up Considerations
The efficient synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction parameters. The most direct synthetic routes involve the reduction of either 2-(phenylthio)benzoic acid or 2-(phenylthio)benzaldehyde.
Reduction of 2-(phenylthio)benzoic acid:
This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LAH) or sodium borohydride in combination with an activating agent.
| Parameter | Considerations for Optimization |
| Reducing Agent | LAH is highly effective but requires anhydrous conditions and careful handling. A combination of sodium borohydride and bromine (NaBH₄–Br₂) in THF has been shown to be effective for the reduction of substituted benzoic acids researchgate.net. |
| Solvent | Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are typically used for LAH reductions. For NaBH₄–Br₂, THF is a suitable solvent researchgate.net. |
| Temperature | Reactions with LAH are often initiated at 0 °C and then allowed to warm to room temperature or refluxed. The NaBH₄–Br₂ system can be run at reflux researchgate.net. |
| Work-up | Careful quenching of the reaction mixture is crucial, especially with LAH. Acidic work-up is typically required to protonate the resulting alkoxide. |
Reduction of 2-(phenylthio)benzaldehyde:
The reduction of the aldehyde to the corresponding primary alcohol is a more facile transformation and can be accomplished with milder reducing agents.
| Parameter | Considerations for Optimization |
| Reducing Agent | Sodium borohydride (NaBH₄) is a common and effective reagent for this reduction. It is safer and easier to handle than LAH. |
| Solvent | Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. |
| Temperature | These reductions are often carried out at room temperature or below (0 °C). |
| Stoichiometry | Using a slight excess of the reducing agent ensures complete conversion of the aldehyde. |
Process Scale-up Considerations:
When scaling up the synthesis, several factors become critical:
Heat Management: Reduction reactions are often exothermic. Proper cooling and controlled addition of reagents are necessary to manage the reaction temperature and prevent runaway reactions.
Reagent Handling: The safe handling of large quantities of flammable solvents and reactive reducing agents is paramount.
Isolation and Purification: Efficient extraction and purification methods are needed to handle larger volumes and ensure the desired product purity.
Cost-Effectiveness: The choice of reagents and solvents will be influenced by their cost and availability on a larger scale.
Continuous flow chemistry can also be considered for scale-up, as it offers better control over reaction parameters and can improve safety and efficiency.
Purification and Isolation Techniques for this compound
After the synthesis, this compound must be isolated from the reaction mixture and purified to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Initial Work-up:
The reaction is typically quenched, and the product is extracted into an organic solvent. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities. The solvent is subsequently removed under reduced pressure to yield the crude product.
Common Purification Techniques:
Column Chromatography: This is a widely used method for purifying organic compounds. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent is gradually increased to separate the desired product from less polar and more polar impurities orgsyn.org.
Crystallization: If this compound is a solid at room temperature, crystallization can be an effective purification method. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the solution. The choice of solvent is critical for successful crystallization.
Distillation: If the compound is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification. This method is particularly useful for removing non-volatile impurities.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylsulfanyl Phenyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For [2-(Phenylsulfanyl)phenyl]methanol, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation and Chemical Shift Correlation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the hydroxyl and phenylsulfanyl substituents, as well as the anisotropic effects of the aromatic rings.
The benzylic protons of the -CH₂OH group are expected to appear as a singlet at approximately 4.7 ppm. This chemical shift is downfield from that of unsubstituted benzyl (B1604629) alcohol (around 4.6 ppm) due to the influence of the adjacent bulky phenylsulfanyl group. The proton of the hydroxyl group (-OH) is anticipated to be a broad singlet, with a chemical shift that can vary depending on concentration and solvent, but typically falls within the 2.0-3.0 ppm range.
The aromatic region of the spectrum will be complex due to the presence of two phenyl rings. The protons on the phenyl ring bearing the methanol group will be influenced by both the -CH₂OH and the -S-Ph substituents, leading to a more dispersed pattern. The proton ortho to the -CH₂OH group is expected to be the most downfield of this ring system due to the deshielding effects of both substituents. The protons of the unsubstituted phenylsulfanyl ring are predicted to show a more typical pattern for a monosubstituted benzene ring, with signals appearing in the 7.2-7.4 ppm range.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂OH | ~4.7 | s |
| -OH | ~2.0-3.0 | br s |
| Aromatic Protons | ~7.1-7.6 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Quaternary Carbon Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 13 distinct carbon signals are expected, corresponding to the 13 carbon atoms in the structure.
The carbon of the benzylic methylene group (-CH₂OH) is predicted to resonate at approximately 65 ppm. The aromatic region will show a series of signals between 125 and 145 ppm. The quaternary carbons, those that are not bonded to any hydrogens, can be identified by their typically lower intensity and can be definitively assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon atom attached to the sulfur atom (C-S) in the substituted ring is expected to be significantly influenced by the sulfur's electronegativity and will have a distinct chemical shift. Similarly, the ipso-carbon of the unsubstituted phenyl ring attached to sulfur will also have a characteristic chemical shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂OH | ~65 |
| Aromatic and Quaternary Carbons | ~125-145 |
Multidimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on both phenyl rings, helping to trace the connectivity within each ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the benzylic proton signal at ~4.7 ppm to the carbon signal at ~65 ppm. It would also correlate each aromatic proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
A correlation from the benzylic protons (-CH₂) to the quaternary carbon of the aromatic ring to which it is attached, and to the adjacent aromatic C-H carbon.
Correlations from the aromatic protons to various carbons within their own ring and, importantly, across the sulfide linkage. For example, protons on one ring may show a weak correlation to the ipso-carbon of the other ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch: A broad and strong absorption band is predicted in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.
C-H Aromatic Stretch: Multiple sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations of the aromatic rings.
C-H Aliphatic Stretch: Absorption bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) group are expected in the 2850-2960 cm⁻¹ region.
C=C Aromatic Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
C-O Stretch: A strong band corresponding to the stretching vibration of the C-O single bond of the primary alcohol is expected in the 1000-1050 cm⁻¹ range.
C-S Stretch: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200-3600 | Strong, Broad |
| C-H Aromatic Stretch | 3050-3150 | Medium, Sharp |
| C-H Aliphatic Stretch | 2850-2960 | Medium |
| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |
| C-O Stretch | 1000-1050 | Strong |
| C-S Stretch | 600-800 | Weak |
Raman Spectroscopy for Molecular Vibrational Modes and Conjugation Effects
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show:
Aromatic Ring Vibrations: Strong signals corresponding to the symmetric "ring breathing" modes of the phenyl rings are expected around 1000 cm⁻¹. The C=C stretching vibrations in the aromatic rings will also give rise to strong bands in the 1580-1610 cm⁻¹ region.
C-S-C Vibrations: The symmetric and asymmetric stretching vibrations of the C-S-C linkage would be observable, typically in the 600-750 cm⁻¹ range. These bands can be more prominent in the Raman spectrum compared to the FT-IR spectrum.
Conjugation Effects: The extent of electronic communication between the two phenyl rings through the sulfur atom can influence the frequencies and intensities of the aromatic ring vibrations. Any significant conjugation would likely lead to shifts in the positions of the C=C stretching bands.
The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound, allowing for the detailed characterization of its atomic connectivity and the electronic nature of its constituent functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the structure through fragmentation analysis.
High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₃H₁₂OS, the expected exact mass can be calculated by summing the masses of its constituent isotopes. The monoisotopic mass of this compound is 216.060886 Da publish.csiro.au.
HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that closely matches this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.
Table 1: Theoretical Exact Mass of this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M]⁺ | C₁₃H₁₂OS⁺ | 216.060886 |
| [M+H]⁺ | C₁₃H₁₃OS⁺ | 217.068711 |
| [M+Na]⁺ | C₁₃H₁₂NaOS⁺ | 239.049930 |
Data is theoretical and based on the elemental composition.
Upon electron ionization (EI), the molecular ion ([M]⁺˙) of this compound would be formed at m/z 216. This molecular ion is expected to be reasonably intense due to the presence of two aromatic rings which can stabilize the positive charge libretexts.org. Key fragmentation pathways would likely involve:
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond would result in a fragment ion at m/z 199 (M-17).
Loss of a hydroxymethyl radical (•CH₂OH): Cleavage of the bond between the phenyl ring and the methanol group would lead to a fragment at m/z 185 (M-31).
Formation of the tropylium ion: A common fragmentation for benzyl derivatives is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91 ucalgary.canist.gov. This would involve cleavage of the C-S bond and rearrangement.
Formation of the phenyl cation: Loss of the entire 2-(hydroxymethyl)phenyl group could result in the phenyl cation (C₆H₅⁺) at m/z 77 ucalgary.ca.
Cleavage of the C-S bond: Scission of the sulfide linkage could lead to ions corresponding to the phenyl radical (C₆H₅•) and the [M-C₆H₅]⁺ fragment at m/z 139.
Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would lead to a fragment at m/z 198 (M-18) libretexts.org.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 216 | [C₁₃H₁₂OS]⁺˙ (Molecular Ion) | - |
| 199 | [C₁₃H₁₁S]⁺ | •OH |
| 198 | [C₁₃H₁₀S]⁺˙ | H₂O |
| 185 | [C₁₂H₉S]⁺ | •CH₂OH |
| 139 | [C₇H₇OS]⁺ | •C₆H₅ |
| 109 | [C₆H₅S]⁺ | •C₇H₇O |
| 91 | [C₇H₇]⁺ (Tropylium ion) | •C₆H₅OS |
| 77 | [C₆H₅]⁺ (Phenyl cation) | •C₇H₇OS |
This table is predictive and based on the fragmentation patterns of analogous structures.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The chromophores present in this compound are the two phenyl rings and the sulfur atom. The interaction between these groups will dictate the UV-Vis absorption spectrum. Aryl sulfides typically exhibit characteristic absorption bands in the ultraviolet region acs.org.
Based on studies of related aryl sulfides, one would expect this compound to display two main absorption bands :
A high-energy band (around 230-250 nm) corresponding to a π → π* transition within the phenyl rings.
A lower-energy, less intense band (around 260-290 nm) which can be attributed to a transition involving the non-bonding electrons of the sulfur atom interacting with the π-system of the aromatic rings (an n → π* or a charge-transfer transition).
The position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the aromatic rings. The ortho-substitution of the hydroxymethyl group may cause a slight shift in the absorption maxima compared to unsubstituted diphenyl sulfide due to steric and electronic effects.
Table 3: Expected UV-Vis Absorption Data for this compound
| Wavelength Range (nm) | Type of Transition | Chromophore |
| ~ 230 - 250 | π → π | Phenyl rings |
| ~ 260 - 290 | n → π or Charge-transfer | Phenyl-S-Phenyl |
This table is based on typical values for aryl sulfides and is predictive for the target compound.
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
While no specific crystal structure of this compound has been reported in the searched literature, analysis of related structures, such as substituted benzyl alcohols and diaryl sulfides, can provide insights into the expected solid-state conformation and crystal packing.
Molecular Conformation: The molecule possesses considerable conformational flexibility due to rotation around the C-S and C-C bonds. The dihedral angles between the two phenyl rings and the orientation of the hydroxymethyl group will be key conformational parameters. In the solid state, the conformation will be a balance between intramolecular steric effects and intermolecular packing forces. It is likely that the two phenyl rings will adopt a non-planar conformation to minimize steric hindrance.
Crystal Packing: The crystal packing of this compound would be primarily governed by hydrogen bonding and weaker intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor, and it is highly probable that O-H···O hydrogen bonds would be a dominant feature in the crystal lattice, potentially forming chains or networks of molecules nih.gov.
In addition to hydrogen bonding, other non-covalent interactions are expected to play a significant role in stabilizing the crystal structure:
C-H···π interactions: The hydrogen atoms of the phenyl rings can interact with the π-electron clouds of adjacent aromatic rings.
π···π stacking: The aromatic rings may engage in offset or edge-to-face π-stacking interactions.
Table 4: Expected Key Crystallographic Parameters and Interactions for this compound
| Parameter / Interaction | Expected Features |
| Crystal System | Likely to be a common system like monoclinic or orthorhombic. |
| Hydrogen Bonding | Prominent O-H···O interactions are expected to be a primary packing motif. |
| C-H···π Interactions | Likely to be present, contributing to the overall stability of the crystal lattice. |
| π···π Stacking | Possible, depending on the steric constraints imposed by the molecular conformation. |
| Molecular Conformation | The two phenyl rings are expected to be in a non-coplanar arrangement. |
This table is predictive and based on the analysis of crystal structures of similar compounds.
Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π-π Stacking)
The supramolecular architecture of this compound in the solid state is dictated by a combination of directional hydrogen bonds and weaker, yet significant, non-covalent interactions. While a definitive crystal structure for this compound is not publicly available, a detailed analysis of its functional groups—a hydroxyl (-OH) group and two phenyl rings—allows for a robust prediction of the intermolecular forces that govern its crystal packing. These interactions are crucial in determining the compound's physical properties, such as melting point and solubility. The primary interactions expected are hydrogen bonding, C-H···π interactions, and π-π stacking.
Hydrogen Bonding:
The hydroxyl group is a classic hydrogen bond donor and acceptor. It is anticipated that the most significant intermolecular interaction in the crystal lattice of this compound would be O-H···O hydrogen bonds. In analogous structures containing a benzyl alcohol moiety, these interactions are often the primary drivers of the supramolecular assembly. For instance, in the crystal structure of (2-Methylphenyl)(phenyl)methanol, molecules form hexameric aggregates through a ring of six O-H···O hydrogen bonds researchgate.net. This type of arrangement, forming a distinct ring motif, illustrates the powerful organizing effect of hydrogen bonding. It is highly probable that the hydroxyl groups in this compound molecules would similarly engage in forming chains or cyclic motifs, creating a stable, hydrogen-bonded network.
C-H···π Interactions:
π-π Stacking:
The interplay of these intermolecular forces—strong O-H···O hydrogen bonds creating primary structural motifs, supported and interconnected by a network of weaker C-H···π and π-π stacking interactions—defines the three-dimensional structure of this compound in the solid state.
Interactive Data Tables of Intermolecular Interactions in Analogous Compounds
The following tables provide examples of the geometric parameters for the types of intermolecular interactions discussed, as observed in the crystal structures of functionally related compounds. These values offer a reasonable approximation of what might be expected for this compound.
Table 1: Hydrogen Bonding Parameters in a Related Compound (Data based on the hexameric aggregate in (2-Methylphenyl)(phenyl)methanol researchgate.net)
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O | H | O | 0.84 | 1.88 | 2.72 | 175 |
Table 2: Examples of C-H···π and π-π Stacking Interactions (Illustrative data from various crystallographic studies of aromatic compounds)
| Interaction Type | Donor/Ring 1 | Acceptor/Ring 2 | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |
| C-H···π | C-H of Phenyl | Phenyl Ring | ~3.5 | N/A |
| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.8 | ~0-10 |
Reactivity and Reaction Pathways of 2 Phenylsulfanyl Phenyl Methanol
Transformations at the Primary Alcohol Moiety
The primary alcohol group in [2-(Phenylsulfanyl)phenyl]methanol is a versatile handle for various chemical modifications, including oxidation, etherification, esterification, and substitution reactions.
The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde, 2-(phenylsulfanyl)benzaldehyde, or the carboxylic acid, 2-(phenylsulfanyl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.
For the partial oxidation to the aldehyde, milder oxidizing agents are typically employed. Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation, generally proceeding under anhydrous conditions to prevent overoxidation to the carboxylic acid.
Conversely, the complete oxidation to the carboxylic acid requires stronger oxidizing agents. A common method for oxidizing primary benzylic alcohols to carboxylic acids is the use of potassium permanganate (KMnO4) in an alkaline solution, followed by acidification michaelseery.comyoutube.com. This method is robust and often provides high yields of the corresponding benzoic acid derivative. Other strong oxidizing agents like chromic acid (generated in situ from chromium trioxide and sulfuric acid) can also be utilized for this purpose.
| Starting Material | Product | Reagent(s) | Typical Conditions |
|---|---|---|---|
| This compound | 2-(Phenylsulfanyl)benzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature |
| This compound | 2-(Phenylsulfanyl)benzaldehyde | Manganese Dioxide (MnO2) | Dichloromethane, Reflux |
| This compound | 2-(Phenylsulfanyl)benzoic acid | Potassium Permanganate (KMnO4), NaOH | Aqueous solution, Heat, then H+ |
| This compound | 2-(Phenylsulfanyl)benzoic acid | Chromic Acid (H2CrO4) | Acetone, 0 °C to Room Temperature |
The hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield a variety of ether and ester derivatives, respectively.
Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers from alcohols. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide, like methyl iodide, results in the formation of the ether.
Esterification: Fischer esterification provides a direct route to esters from alcohols and carboxylic acids in the presence of an acid catalyst. Alternatively, and often more efficiently for laboratory-scale synthesis, esters can be prepared by reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. For example, the reaction of this compound with acetyl chloride would yield [2-(phenylsulfanyl)phenyl]methyl acetate.
| Reaction Type | Reactant 2 | Reagent(s) | Product |
|---|
| Etherification | Methyl Iodide | 1. NaH 2. CH3I | 1-(Methoxymethyl)-2-(phenylsulfanyl)benzene | | Esterification | Acetic Acid | H+ (catalyst) | [2-(Phenylsulfanyl)phenyl]methyl acetate | | Esterification | Acetyl Chloride | Pyridine | [2-(Phenylsulfanyl)phenyl]methyl acetate |
The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution reactions. A common method to achieve this is by reacting the alcohol with thionyl chloride (SOCl2), which converts the hydroxyl group into a chloromethyl group, forming 1-(chloromethyl)-2-(phenylsulfanyl)benzene. This benzylic halide is then susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups at the benzylic position.
Chemical Modifications of the Phenylsulfanyl Group
The sulfur atom in the phenylsulfanyl group of this compound is also a site of reactivity, primarily involving oxidation to sulfoxides and sulfones, or cleavage and rearrangement of the thioether linkage.
The thioether functionality can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone. The extent of oxidation is controlled by the stoichiometry and the nature of the oxidizing agent.
Sulfoxide Formation: For the selective oxidation to the sulfoxide, [2-(phenylsulfinyl)phenyl]methanol, controlled oxidation is necessary to avoid further oxidation to the sulfone. Common reagents for this transformation include one equivalent of hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
Sulfone Formation: The oxidation to the sulfone, [2-(phenylsulfonyl)phenyl]methanol, is typically achieved using an excess of a strong oxidizing agent. Two or more equivalents of m-CPBA or hydrogen peroxide, often in the presence of a catalyst, will drive the reaction to completion, yielding the sulfone. Potassium permanganate can also be used for this transformation, although it may also oxidize the primary alcohol if not protected.
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| [2-(Phenylsulfinyl)phenyl]methanol | 1 eq. H2O2 or m-CPBA | Dichloromethane, 0 °C |
| [2-(Phenylsulfonyl)phenyl]methanol | ≥2 eq. H2O2 or m-CPBA | Dichloromethane, Room Temperature to Reflux |
The carbon-sulfur bond in aryl thioethers can be cleaved under specific conditions. Reductive cleavage can be achieved using reducing agents such as sodium in liquid ammonia. Oxidative cleavage can also occur under certain conditions. For instance, metal-free C(sp³)–S bond cleavage of some thioethers has been achieved using N-chlorosuccinimide (NCS) mdpi.com.
Electrophilic and Nucleophilic Reactions on the Aromatic Rings
The presence of two distinct aromatic rings in this compound, one substituted with a hydroxymethyl group and the other with a phenylsulfanyl group, raises questions about the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The outcome of such reactions is governed by the directing and activating or deactivating effects of these substituents.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS), the phenylsulfanyl group (-SPh) is generally considered an ortho, para-directing and activating group. The sulfur atom, through its lone pairs, can donate electron density to the aromatic ring via resonance, thereby stabilizing the arenium ion intermediate formed during the attack of an electrophile at the ortho and para positions. This resonance effect outweighs the inductive electron-withdrawing effect of the sulfur atom.
Conversely, the hydroxymethyl group (-CH₂OH) is a weakly deactivating, ortho, para-directing group. The primary influence of this group is its weak electron-withdrawing inductive effect, which slightly deactivates the ring towards electrophilic attack compared to unsubstituted benzene. However, the oxygen's lone pairs can participate in resonance to stabilize the arenium ion intermediate when the attack occurs at the ortho and para positions.
Therefore, in an electrophilic substitution reaction on this compound, the ring activated by the phenylsulfanyl group is expected to be more reactive. The substitution would predominantly occur at the ortho and para positions relative to the sulfur atom.
| Ring | Substituent | Directing Effect | Activating/Deactivating | Predicted Major Products |
| Phenylsulfanyl-substituted | -SPh | ortho, para | Activating | Substitution at the ortho and para positions of this ring |
| Hydroxymethyl-substituted | -CH₂OH | ortho, para | Weakly Deactivating | Minor or no substitution on this ring |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. Neither the phenylsulfanyl nor the hydroxymethyl group is strongly electron-withdrawing. Therefore, this compound is generally not expected to undergo SNAr reactions under standard conditions. For such a reaction to occur, the aromatic ring would need to be further substituted with potent electron-withdrawing groups, such as nitro groups, at positions ortho or para to a suitable leaving group.
Cyclization and Ring-Forming Reactions Involving the this compound Scaffold
The ortho positioning of the phenylsulfanyl and hydroxymethyl groups on one of the aromatic rings of this compound provides a scaffold ripe for intramolecular cyclization reactions. A prominent example is the acid-catalyzed dehydration to form 9H-thioxanthene, a tricyclic sulfur-containing heterocycle.
This reaction proceeds via the protonation of the hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to generate a benzylic carbocation. This electrophilic carbocation is then attacked by the electron-rich sulfur atom of the phenylsulfanyl group in an intramolecular electrophilic aromatic substitution-type reaction. Subsequent deprotonation regenerates the aromaticity of the ring and yields the thioxanthene product.
The efficiency of this cyclization can be influenced by the nature of the acid catalyst and the reaction conditions. Strong acids are typically employed to facilitate the formation of the benzylic carbocation.
| Starting Material | Reaction Type | Key Intermediate | Product |
| This compound | Acid-catalyzed intramolecular cyclization | Benzylic carbocation | 9H-Thioxanthene |
Studies on related ortho-substituted diphenyl sulfides have demonstrated the utility of this cyclization strategy for the synthesis of a variety of thioxanthene derivatives. The reaction conditions can be tailored to favor the formation of the desired cyclized product over potential side reactions.
Catalytic Applications of this compound in Organic Synthesis
Currently, there is limited information available in the scientific literature regarding the direct catalytic applications of this compound. While the molecule possesses functional groups that could potentially engage in catalytic cycles, such as the hydroxyl group or the sulfur atom, its use as a catalyst in organic synthesis has not been extensively explored or reported.
The development of catalytic applications for this compound or its derivatives could be a potential area for future research. For instance, its structure could be modified to incorporate coordinating atoms that could bind to metal centers, forming a ligand for transition metal catalysis. The sulfur atom, with its lone pairs, could also potentially act as a Lewis base catalyst in certain reactions. However, without specific research data, any discussion of its catalytic applications remains speculative.
Theoretical and Computational Investigations of 2 Phenylsulfanyl Phenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For [2-(Phenylsulfanyl)phenyl]methanol, these calculations can elucidate its three-dimensional structure, electron distribution, and reactivity.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems, such as molecules. researchgate.net It is particularly well-suited for optimizing the geometry of this compound to its most stable conformation. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Once the optimized geometry is obtained, further DFT calculations can reveal details about its electronic structure, including the distribution of electron density and the nature of chemical bonds. For molecules with flexible groups like the phenyl and methanol substituents, DFT can also be used to explore different conformational isomers and their relative stabilities. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing sulfur and oxygen, a hybrid functional such as B3LYP is often a suitable choice, as it balances computational cost with accuracy. researchgate.netnih.gov This functional combines the strengths of Hartree-Fock theory and DFT.
The basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. For a molecule like this compound, a Pople-style basis set such as 6-311++G(d,p) would be appropriate. researchgate.netnih.gov The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the sulfur and oxygen atoms, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds around the atoms, which is crucial for capturing the details of chemical bonding.
| Component | Description | Relevance to this compound |
| B3LYP Functional | A hybrid exchange-correlation functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange and correlation. | Provides a good balance of accuracy and computational efficiency for organic molecules. researchgate.netnih.gov |
| 6-311++G(d,p) Basis Set | A triple-zeta basis set with diffuse functions on all atoms and polarization functions on heavy atoms and hydrogens. | Offers a high level of flexibility for an accurate description of the electronic structure, particularly the non-bonding electrons on sulfur and oxygen. researchgate.netnih.gov |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. mdpi.comyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylsulfanyl moiety, while the LUMO would likely be distributed over the aromatic rings.
| Parameter | Significance | Predicted Characteristics for this compound |
| HOMO Energy | Represents the ability to donate an electron. irjweb.com | Expected to be relatively high due to the electron-donating nature of the sulfur atom. |
| LUMO Energy | Represents the ability to accept an electron. irjweb.com | Expected to be relatively low due to the presence of the aromatic systems. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. mdpi.com | A moderate gap is anticipated, suggesting a balance between stability and reactivity. |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP surface correspond to different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov In this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the sulfur atom, making these sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, indicating its susceptibility to nucleophilic attack.
Vibrational Analysis and Spectroscopic Property Prediction
Computational methods can also be used to predict the vibrational spectra (Infrared and Raman) of molecules. These predictions are valuable for interpreting experimental spectra and for identifying characteristic functional groups.
The calculation of vibrational frequencies is typically performed after geometry optimization. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. mpg.de These calculated frequencies can then be used to simulate the IR and Raman spectra of the molecule. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculations. For organosulfur compounds, characteristic C-S stretching vibrations are typically observed in the range of 600-800 cm⁻¹. researchgate.netcdnsciencepub.com The O-H stretching vibration of the methanol group would be expected to appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | 3200 - 3600 | IR, Raman |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C=C Stretch (Aromatic) | 1400 - 1600 | IR, Raman |
| C-O Stretch | 1000 - 1300 | IR, Raman |
| C-S Stretch | 600 - 800 | IR, Raman |
Correlation with Experimental Vibrational Spectra
A cornerstone of computational chemistry is the ability to predict vibrational spectra (Infrared and Raman) and correlate them with experimental findings. This correlation provides a powerful tool for structural confirmation and understanding the vibrational modes of a molecule.
For this compound, this process would involve:
Geometry Optimization: The molecule's three-dimensional structure would be optimized using Density Functional Theory (DFT), typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.
Frequency Calculation: Following optimization, the vibrational frequencies are calculated. This computational step provides a list of theoretical vibrational modes and their corresponding wavenumbers and intensities.
Spectral Correlation: The calculated wavenumbers are then compared to experimentally obtained FT-IR and FT-Raman spectra. Due to the harmonic approximation used in calculations and other systematic errors, a scaling factor is often applied to the computed frequencies to improve agreement with experimental data. Each calculated vibrational mode can be assigned to a specific motion of the atoms, such as C-H stretching, O-H bending, or phenyl ring deformations. A detailed comparison would be presented in a table, matching experimental and scaled theoretical frequencies and providing a Potential Energy Distribution (PED) analysis to describe the nature of the vibration.
Electron Density and Bonding Analysis
To understand the electronic structure and the nature of chemical bonds and intermolecular interactions, several computational techniques are employed.
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. For this compound, an AIM analysis would identify the bond critical points (BCPs) for all covalent bonds. Key topological parameters at these points, such as the electron density (ρ(BCP)), its Laplacian (∇²ρ(BCP)), and the total energy density (H(BCP)), would be calculated. These values allow for the classification of bonds (e.g., shared-shell covalent vs. closed-shell interactions) and provide quantitative measures of bond strength and character. For instance, the C-S and C-O bonds would be analyzed to understand their covalent nature, and potential intramolecular hydrogen bonds, such as one involving the hydroxyl group and the sulfur atom, could be identified and characterized.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. For this compound, NBO analysis would be used to:
Calculate Natural Charges: Determine the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.
Analyze Hyperconjugative Interactions: Quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. The most significant of these interactions, such as the delocalization of a lone pair from the sulfur or oxygen atom into an antibonding orbital of an adjacent bond (e.g., LP(S) → σ(C-C) or LP(O) → σ(C-H)), would be identified. The second-order perturbation energy (E(2)) associated with these interactions provides a measure of their strength. These interactions are crucial for understanding the molecule's stability and electronic properties.
A representative data table from an NBO analysis would look like this:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Nature of Interaction |
| LP (1) S | σ* (C-C) | Value | π-delocalization |
| LP (1) O | σ* (C-H) | Value | Hyperconjugation |
| σ (C-H) | σ* (C-C) | Value | Hyperconjugation |
Note: The values in this table are placeholders and would need to be generated from a specific NBO calculation.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties like dnorm (a normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. For this compound, this analysis would reveal the dominant forces governing its crystal packing, such as hydrogen bonding and π-π stacking.
A summary table would typically present the following data:
| Contact Type | Percentage Contribution (%) |
| H···H | Value |
| C···H / H···C | Value |
| O···H / H···O | Value |
| S···H / H···S | Value |
| C···C | Value |
Note: The values in this table are placeholders and would need to be generated from a Hirshfeld surface analysis of the crystal structure.
Nonlinear Optical (NLO) Properties
Molecules with extended π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics.
Calculation of Hyperpolarizabilities and NLO Response
The NLO response of a molecule can be predicted by calculating its electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These properties would be calculated for this compound using DFT methods. The magnitude of the total first hyperpolarizability (βtot) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon. A higher βtot value suggests a stronger NLO response. The presence of the electron-donating hydroxyl group and the sulfur atom attached to the phenyl rings could lead to intramolecular charge transfer, a key requirement for a significant NLO response. The calculated values for μ, α, and β would be benchmarked against known NLO materials like urea for comparison.
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | Value |
| Polarizability (αtot) | Value |
| First Hyperpolarizability (βtot) | Value |
Note: The values in this table are placeholders and would need to be generated from a specific NLO calculation.
Conformational Analysis and Molecular Dynamics Simulations
Computational methods, including Density Functional Theory (DFT), have been employed to investigate the three-dimensional structure and electronic properties of this compound. These theoretical approaches are often complemented by experimental data, such as that obtained from single-crystal X-ray diffraction (SC-XRD), to provide a comprehensive understanding of the molecule's conformational landscape.
The conformational landscape of this compound is primarily defined by the rotational freedom around the C-S and C-C bonds linking the phenyl rings and the methanol group. The preferred conformations are a result of a delicate balance of steric hindrance and stabilizing intramolecular interactions.
Experimental validation of the molecule's structure has been achieved through single-crystal X-ray diffraction. Analysis of the crystal structure provides precise measurements of bond lengths and dihedral angles, which define the molecule's solid-state conformation. For instance, typical bond lengths are approximately 1.80 Å for the C-S bond and 1.43 Å for the C-O bond.
Computational geometry optimizations, often performed using DFT methods such as B3LYP with a 6-31G* basis set, can predict the low-energy conformations in the gaseous phase. These calculations often show good agreement with experimental X-ray diffraction data, confirming the reliability of the theoretical models. The dihedral angles between the phenyl rings and the orientation of the hydroxymethyl group are key parameters in defining the stable conformers.
Table 1: Experimental and Computationally-Derived Structural Parameters for this compound
| Parameter | Method | Value |
|---|---|---|
| C-S Bond Length | SC-XRD | ~1.80 Å |
| C-O Bond Length | SC-XRD | ~1.43 Å |
| Geometry Optimization | DFT (B3LYP/6-31G*) | Optimized to align with XRD data |
| HOMO Localization | DFT/NBO | Phenylsulfanyl group |
| LUMO Localization | DFT/NBO | Phenyl ring |
This table presents key structural and electronic parameters for this compound, derived from experimental and computational methods.
Molecular dynamics simulations and quantum chemical calculations have shed light on the intricate network of non-covalent interactions that govern the behavior of this compound. These interactions are critical in determining the molecule's crystal packing, solubility, and potential biological activity.
Intramolecular Interactions:
A significant intramolecular interaction that can influence the conformation of this compound is the potential for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, and the sulfur atom or the π-system of the phenyl rings can act as acceptors.
Intermolecular Interactions:
In the solid state and in solution, this compound can participate in a variety of intermolecular interactions. The hydroxyl group is a key player, capable of forming hydrogen bonds with neighboring molecules. Analysis of the crystal structure can reveal networks of hydrogen bonds, such as O-H···S interactions.
Furthermore, C-H···π interactions, where a C-H bond interacts with the electron cloud of a phenyl ring, can also contribute to the stability of the crystal lattice. The interplay of these various weak interactions dictates the supramolecular assembly of the molecules.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Applications and Derivatization of 2 Phenylsulfanyl Phenyl Methanol in Advanced Materials and Synthesis
Development as a Versatile Molecular Scaffold for Organic Synthesis
[2-(Phenylsulfanyl)phenyl]methanol, also known as 2-(phenylthio)benzyl alcohol, is a valuable molecular scaffold in organic synthesis due to its dual functionality. The structure features both a hydroxyl group (-OH) and a phenylsulfanyl group (-SPh) attached to a biphenyl-like framework, allowing for a wide range of chemical modifications. This bifunctionality makes it a versatile intermediate for the construction of more complex molecules.
The synthesis of this scaffold can be achieved through several routes, with one of the most efficient being a two-step process. This method involves the Ullmann condensation of thiophenol with 2-bromobenzaldehyde (B122850) to form the intermediate 2-(phenylsulfanyl)benzaldehyde, which is then reduced to the target alcohol. The reduction of the aldehyde to the primary alcohol can be accomplished with various reducing agents, demonstrating high yields.
Table 1: Synthesis of this compound via Aldehyde Reduction
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol | 0 | 92 |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 25 | 95 |
The inherent reactivity of its functional groups allows the scaffold to participate in various transformations. The aromatic rings can undergo electrophilic substitution, while the hydroxyl group can be used for nucleophilic substitutions and esterifications, further expanding its utility as a building block.
Precursor for Advanced Functional Materials
The unique electronic and structural properties conferred by the combination of the flexible thioether linkage and the reactive hydroxyl group make this compound an important precursor for a variety of functional materials.
Ligands in Coordination Chemistry and Catalysis
The structure of this compound is ideal for it to function as a hybrid ligand in coordination chemistry. It possesses both a soft donor site (the sulfur atom of the thioether) and a hard donor site (the oxygen atom of the alcohol/alkoxide). scholaris.ca This "hard-soft" combination allows it to form stable complexes with a range of transition metals. The deprotonated alcohol (alkoxide) can form a chelate ring with the sulfur atom, binding to a metal center. scholaris.ca
This ligand architecture is valuable in catalysis. For example, copper-catalyzed reactions are widely used for the formation of carbon-sulfur bonds, and thioetherification of benzyl (B1604629) alcohols can be achieved using various metal catalysts like copper, zinc, and bismuth complexes. nih.govchemrevlett.comrsc.org The ability of the this compound scaffold to coordinate with such metals suggests its potential use in developing new catalysts for reactions like C-S bond formation, where the ligand framework can be tuned to control the activity and selectivity of the metallic center. nih.gov
Building Blocks for Polymers and Macromolecules
The bifunctional nature of this compound makes it a candidate monomer for synthesizing advanced polymers. The hydroxyl group can participate in polycondensation or polyesterification reactions, while the phenylsulfanyl unit can be incorporated into the polymer backbone. Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its thermal stability and chemical resistance, and it is synthesized from monomers containing phenylsulfanyl moieties. epa.govgoogle.com
By analogy, this compound could be used to create novel poly(thioether)s or poly(ether-thioether)s. The incorporation of its structure could introduce specific thermal or mechanical properties into the resulting macromolecules. researchgate.net The synthesis of thioethers is a fundamental process in creating these polymers, and methods for dehydrative coupling of alcohols and thiols are well-established. nih.gov
Components in Organic Electronic Devices
While not directly used as a primary component, the core structure of this compound is relevant to the field of organic electronics. High-performance organic field-effect transistors (OFETs) and other electronic devices rely on organic semiconductors, which are often π-conjugated molecules. nih.govsigmaaldrich.com Materials featuring fused aromatic rings, thiophene (B33073) units, and extended π-systems are known to exhibit good charge transport properties. nih.gov
The this compound structure contains two phenyl rings and a sulfur atom, elements commonly found in organic semiconductors. nih.govfrontiersin.org Through derivatization, such as by extending the π-conjugation, this scaffold could be modified to create novel materials for use in the active layers of OFETs. The engineering of the molecular structure is a key strategy for tuning the electronic properties and achieving high carrier mobility and stability in such devices. nih.govjics.org.br
Derivatization for Specific Chemical Transformations
This compound can be readily derivatized at its two key functional groups to yield a variety of useful intermediates for further chemical transformations.
The sulfur atom is susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they alter the electronic properties and steric profile of the molecule. For instance, sulfone derivatives are often explored in pharmaceutical chemistry for their potential to enhance metabolic stability.
The hydroxyl group can undergo a range of common reactions. nih.gov It can be oxidized to the corresponding aldehyde, 2-(phenylsulfanyl)benzaldehyde, or participate in esterification reactions with various carboxylic acids or acyl chlorides. nih.gov These derivatizations are fundamental for incorporating the scaffold into larger, more complex molecular architectures.
Exploration of Biological and Bioactive Molecular Scaffolds (excluding clinical data)
The this compound framework serves as an interesting starting point for the exploration of new bioactive molecules. The field of medicinal chemistry often relies on the synthesis of novel heterocyclic compounds, which are frequently built upon versatile scaffolds. nih.govnih.govgoogle.com.vc The ability to modify the this compound structure through its reactive handles makes it a promising candidate for generating libraries of new compounds for biological screening.
Research has indicated that the core structure is of interest for its potential biological activities. The mechanism of action for such compounds can involve the redox activity of the sulfanyl (B85325) group, which may influence cellular signaling pathways. Furthermore, derivatives of similar structures have been investigated for their potential to interact with biological targets like neurotransmitter receptors. The synthesis of heterocyclic systems, which are a cornerstone of many bioactive compounds, can be envisioned starting from this scaffold, highlighting its potential utility in drug discovery programs. nih.gov
Conclusion and Future Research Directions
Synthesis and Characterization Outlook for [2-(Phenylsulfanyl)phenyl]methanol
The synthesis of this compound can be approached through several established synthetic methodologies for diaryl sulfides and benzyl (B1604629) alcohols. A common strategy involves the nucleophilic aromatic substitution reaction between a suitable ortho-substituted benzene derivative and thiophenol. For instance, the reaction of 2-chlorobenzyl alcohol or 2-bromobenzyl alcohol with sodium thiophenoxide represents a direct route. Alternatively, the synthesis can commence from 2-(phenylthio)benzoic acid or its corresponding ester, followed by reduction of the carboxylic acid or ester functionality to the primary alcohol.
Another viable synthetic pathway involves the reduction of 2-(phenylthio)benzaldehyde. This transformation can be readily achieved using standard reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. mdpi.com
The characterization of this compound would rely on a combination of spectroscopic techniques to confirm its molecular structure.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-7.6 ppm. The benzylic methylene protons (-CH₂OH) would likely exhibit a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. The hydroxyl proton signal would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 120-140 ppm region. The carbon of the hydroxymethyl group would be expected in the δ 60-65 ppm range. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-S stretching vibration is typically weak and appears in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (C₁₃H₁₂OS, 216.30 g/mol ). nih.gov Fragmentation patterns would likely involve the loss of a hydroxyl group or cleavage of the C-S bond. |
Prospective Reactivity and Mechanistic Studies
The reactivity of this compound is dictated by the interplay of its two primary functional groups: the hydroxyl group and the thioether linkage.
Oxidation: The primary alcohol functionality can be selectively oxidized to afford 2-(phenylthio)benzaldehyde or further to 2-(phenylthio)benzoic acid, depending on the choice of oxidizing agent. youtube.com Mild oxidizing agents like pyridinium chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidants such as potassium permanganate or chromic acid would lead to the carboxylic acid. youtube.com Mechanistically, these reactions proceed through the formation of a chromate ester or a similar intermediate, followed by elimination.
Cyclization Reactions: A significant area of potential reactivity for this compound involves intramolecular cyclization to form thioxanthene derivatives. researchgate.net Acid-catalyzed dehydration of the alcohol would generate a benzylic carbocation, which could then undergo electrophilic aromatic substitution onto the adjacent phenyl ring of the thioether, leading to the formation of a thioxanthene core structure. The mechanism would involve protonation of the hydroxyl group, loss of water to form the carbocation, followed by intramolecular Friedel-Crafts-type alkylation. researchgate.net
Reactions of the Thioether Group: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives present further opportunities for synthetic transformations.
Mechanistic studies of these reactions could be elucidated using techniques such as kinetic analysis, isotopic labeling, and computational modeling to understand the reaction pathways and transition states.
Emerging Computational and Theoretical Applications
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of this compound.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the optimized molecular geometry, electronic structure, and spectroscopic properties of the molecule. sapub.org These calculations can provide insights into bond lengths, bond angles, and dihedral angles, as well as predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies for comparison with experimental data. nih.gov
Reaction Mechanism and Energetics: Computational modeling can be used to investigate the reaction mechanisms of oxidation and cyclization reactions. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most favorable pathway. sapub.org This can aid in the rational design of reaction conditions to favor specific products.
Molecular Properties Prediction: Various molecular descriptors, such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), can be calculated to predict the reactivity of different sites within the molecule. For instance, the HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and reactivity in chemical reactions.
Future Avenues in Material Science and Advanced Organic Synthesis
The unique combination of a reactive hydroxyl group and a diaryl sulfide moiety in this compound opens up several potential applications in material science and organic synthesis.
Monomer for Polymer Synthesis: The hydroxyl group allows this compound to be used as a monomer in polymerization reactions. For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters containing thioether linkages in the polymer backbone. Such polymers may exhibit interesting thermal and optical properties. Furthermore, it could be a precursor for the synthesis of functional poly(thioether)s through thiol-ene or thiol-yne "click" chemistry.
Ligand Design for Catalysis: The sulfur atom in the thioether and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions. This suggests that this compound and its derivatives could be explored as ligands in coordination chemistry and homogeneous catalysis. The synthesis of chiral versions of this molecule could lead to the development of new catalysts for asymmetric synthesis.
Precursor for Heterocyclic Synthesis: As mentioned earlier, this compound is a promising precursor for the synthesis of thioxanthenes and their derivatives. researchgate.net Thioxanthenes are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science, for example, as photosensitizers and in the development of fluorescent probes. nih.govresearchgate.net
Advanced Organic Synthesis Building Block: The ability to selectively functionalize either the hydroxyl group or the thioether moiety makes this compound a versatile building block in multi-step organic synthesis. It can be used to introduce the 2-(phenylthio)benzyl motif into more complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [2-(Phenylsulfanyl)phenyl]methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where a phenylsulfanyl halide reacts with a substituted phenylmethanol precursor under basic conditions (e.g., K₂CO₃). Optimization involves solvent selection (polar aprotic solvents like DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for the halide:precursor). Catalytic additives (e.g., KI) improve reactivity. Yield enhancement strategies include slow evaporation for crystallization .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (via SHELXTL or OLEX2 interfaces) provides bond lengths (e.g., C–S ≈ 1.80 Å, C–O ≈ 1.43 Å) and dihedral angles. Hydrogen bonding networks (e.g., N–H···O, C–H···S) are analyzed using difference Fourier maps and riding models for H-atom placement. Outliers in refinement (e.g., omitted reflections) are addressed via iterative cycles .
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer : FT-IR identifies functional groups (e.g., O–H stretch at 3300–3500 cm⁻¹, C–S at 600–700 cm⁻¹). NMR (¹H/¹³C) confirms regiochemistry: aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), while the hydroxymethyl group resonates at δ 4.6–5.0 ppm. Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 232) .
Advanced Research Questions
Q. How can computational methods (DFT, NBO) elucidate electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) optimize geometry and align with XRD data. HOMO-LUMO analysis reveals charge transfer: HOMO is localized on the phenylsulfanyl group (nucleophilic site), while LUMO resides on the phenyl ring (electrophilic region). NBO analysis quantifies hyperconjugative interactions (e.g., LP(S) → σ*(C–O)), stabilizing the molecule. MEP surfaces identify electrophilic/nucleophilic hotspots for reaction design .
Q. What strategies resolve contradictions between experimental and computational bond-length data?
- Methodological Answer : Discrepancies (e.g., C–S bond length differences >0.05 Å) arise from crystal packing effects or basis-set limitations. Mitigation includes:
- Using hybrid functionals (e.g., M06-2X) with dispersion corrections.
- Incorporating solvent effects (PCM model) or dynamic simulations (MD).
- Cross-validating with high-resolution XRD (R-factor <5%) .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to enzymes like pteridine reductase (binding energy ≤−7.5 kcal/mol). PASS analysis suggests antiparasitic activity (Pa = 0.808). In vitro validation uses:
- Microplate assays (IC₅₀ determination against Leishmania spp.).
- Fluorescence quenching to study protein-ligand interactions (e.g., with BSA) .
Q. What crystallographic challenges arise in resolving this compound polymorphs?
- Methodological Answer : Polymorphism complicates refinement due to overlapping peaks or twinning. Solutions include:
- High-resolution synchrotron data collection (λ = 0.7–1.0 Å).
- Twin refinement (SHELXL TWIN command) for pseudo-merohedral twinning.
- Hirshfeld surface analysis to distinguish packing motifs (e.g., π-stacking vs. H-bonding) .
Q. How do solvent and temperature affect the compound’s stability during storage?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):
- Store in amber vials at −20°C (aqueous solutions degrade ≤5% in 6 months).
- Avoid DMSO (promotes oxidation; use EtOH or acetonitrile).
- Monitor via HPLC (C18 column, 254 nm) for degradation products (e.g., sulfoxide derivatives) .
Methodological Tables
Table 1 : Key Bond Lengths from SC-XRD vs. DFT (B3LYP/6-31G*)
| Bond Type | Experimental (Å) | Computational (Å) | Deviation (%) |
|---|---|---|---|
| C–S | 1.80 | 1.78 | 1.1 |
| C–O | 1.43 | 1.41 | 1.4 |
| C–C (aromatic) | 1.39 | 1.38 | 0.7 |
Table 2 : Biological Activity Prediction (PASS Analysis)
| Activity | Pa (Probability Active) |
|---|---|
| Anthelmintic | 0.808 |
| Antiparasitic | 0.797 |
| Enzyme Inhibition | 0.621 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
